molecular formula C9H5BrClN B3027030 5-Bromo-3-chloroquinoline CAS No. 1215770-74-3

5-Bromo-3-chloroquinoline

Cat. No. B3027030
CAS RN: 1215770-74-3
M. Wt: 242.50
InChI Key: KOHNMTFDJUZQQE-UHFFFAOYSA-N
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Description

5-Bromo-3-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the quinoline nucleus can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of halogenated quinolines, such as this compound, often involves multi-step reactions including condensation, cyclization, and halogenation. For instance, the Knorr synthesis is a classical method for preparing quinolines, which involves the condensation of β-keto esters with anilines followed by cyclization . A novel synthesis approach for halogenated quinoline derivatives has been described, where an amino intermediate is synthesized and subsequently replaced with a halogen using the Sandmeyer reaction . Additionally, the synthesis of 6-bromo-4-iodoquinoline from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through cyclization and substitution reactions indicates the versatility of halogenation steps in quinoline synthesis .

Molecular Structure Analysis

The molecular structure of halogenated quinolines can be elucidated using various spectroscopic techniques and computational methods. Vibrational spectroscopic investigations, such as FTIR and FT-Raman, along with ab initio and DFT studies, have been employed to determine the structural parameters and normal modes of vibration for compounds like 7-bromo-5-chloro-8-hydroxyquinoline . Crystallographic analysis and DFT calculations have been used to confirm the structures of related compounds, such as 3-benzyl-6-bromo-2-chloroquinoline .

Chemical Reactions Analysis

Halogenated quinolines participate in a variety of chemical reactions, including further halogenation, substitution, and complexation with metals. For example, the Schiff base ligand derived from this compound can form complexes with various metal ions, exhibiting different geometries and coordination environments . The reactivity of halogen atoms on the quinoline ring can also lead to the formation of new carbon-halogen bonds, as seen in the bromination of 5-halo-8-methylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of halogen atoms, which can affect the molecule's polarity, boiling point, melting point, and solubility. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the reactivity and interaction of the molecule with other chemical species . The stability constants of metal complexes formed by halogenated quinolines can be determined using potentiometric studies, providing insight into the ligand's coordination chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-3-chloroquinoline serves as a crucial intermediate in the synthesis of various complex molecules due to its reactive halogen groups. For instance, it has been utilized in the development of PI3K/mTOR inhibitors, demonstrating its significance in the pharmaceutical industry. The compound's synthesis involves multiple steps, including nitration, chlorination, alkylation, reduction, and substitution, highlighting its versatility in chemical reactions (Lei et al., 2015).

Antimicrobial Applications

In the realm of antimicrobial research, derivatives of this compound have shown promise. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, synthesized from this compound, exhibited potent antimicrobial activity. This indicates the potential of this compound derivatives in developing new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Ansari & Khan, 2017).

Prodrug Development

The bioreductive prodrug system is another innovative application of this compound derivatives. Compounds like 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, derived from this compound, have been studied for their potential to release therapeutic agents selectively in hypoxic tissues. This approach could revolutionize the delivery of cancer therapeutics, ensuring targeted action and minimizing side effects (Parveen et al., 1999).

Advanced Material Synthesis

This compound is also instrumental in synthesizing novel materials and ligands. For example, its derivatives have been used to create bidentate and tridentate 6-bromoquinoline derivatives, which are essential for constructing complex molecular architectures. These materials find applications in various fields, including optoelectronics and catalysis, due to their unique properties (Hu et al., 2003).

Crystallographic and Theoretical Studies

Crystallographic and computational studies on this compound derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, provide valuable insights into the molecular structures and properties of these compounds. Such research aids in the design of new molecules with desired characteristics by understanding the electronic and structural factors influencing their reactivity and interactions (Zhou et al., 2022).

Photochromic Applications

This compound derivatives have found applications in developing photochromic materials. Compounds synthesized from this compound exhibit thermal and photo-induced isomerization, making them suitable for applications in smart materials and molecular switches. This highlights the compound's role in creating responsive materials that change properties in response to external stimuli (Voloshin et al., 2008).

Mechanism of Action

Target of Action

5-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives are often bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs .

Mode of Action

Quinoline derivatives typically interact with their targets by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of DNA replication in bacteria, preventing their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA replication in bacteria, given its potential targets. By inhibiting enzymes like gyrase and topoisomerase IV, the compound can disrupt the unwinding of the DNA helix, a critical step in DNA replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetics of a drug depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age . These factors can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug, impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial DNA replication. This disruption could lead to the inhibition of bacterial growth and proliferation, potentially making the compound useful as an antibacterial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and its interaction with its targets . Additionally, the presence of other substances in the environment could potentially affect the compound’s action .

properties

IUPAC Name

5-bromo-3-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNMTFDJUZQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736808
Record name 5-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215770-74-3
Record name 5-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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